5-HT1A Receptor Affinity: The Cis/Trans Stereochemical Determinant for Binding
The cis- vs. trans-fused stereochemistry of the hexahydro-indeno[2,1-c]pyridine scaffold, a direct derivative of 2H-Indeno[2,1-c]pyridine, is a primary determinant of affinity for the 5-HT1A receptor. This effect is so pronounced that one isomer is essentially inactive while the other shows potent binding, underscoring the critical need for precise stereochemical control in the parent scaffold. [1]
| Evidence Dimension | Binding Affinity (IC50 or Ki) for 5-HT1A Receptor |
|---|---|
| Target Compound Data | High affinity (0.60 - 51 nM) for trans-fused analogs |
| Comparator Or Baseline | cis-fused isomer (compound 5a) |
| Quantified Difference | cis-fused isomer demonstrated virtually no affinity (>1000x difference relative to high-affinity trans analogs) |
| Conditions | Radioligand binding assays using rat hippocampal membranes |
Why This Matters
This demonstrates that stereochemistry, not just the core scaffold, dictates target engagement. Procurement of a defined stereoisomer is essential for reproducible biological outcomes.
- [1] Meyer, M. D., et al. (1994). Synthesis and structure activity relationships of cis- and trans-2,3,4,4a,9,9a-hexahydro-1H-indeno[2,1-c]pyridines for 5-HT receptor subtypes. Journal of Medicinal Chemistry, 37(1), 105–112. View Source
